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Compound of Interest

Compound Name: Anthelvencin B

CAS No.: 11011-26-0

Cat. No.: B12656567

Get Quote

Executive Summary
Anthelvencin B is a pyrrolamide antibiotic produced by Streptomyces venezuelae (ATCC

14585).[1][2] Historically characterized alongside its major congener, Anthelvencin A, it belongs

to the class of DNA minor groove binders, sharing structural and mechanistic homology with

distamycin and netropsin. While early literature focused on its anthelmintic and moderate

antibacterial properties, recent genomic and structural revisions (Aubry et al., 2020) have

elucidated its biosynthetic pathway, involving a unique nonribosomal peptide synthetase

(NRPS) and an ATP-grasp ligase mechanism. This guide details the molecule's

physicochemical interactions with DNA, its antimicrobial spectrum, and the experimental

protocols required for its validation.

Chemical Identity & Structural Biology
Structural Classification
Anthelvencin B is a basic peptide antibiotic. It is structurally defined by N-methylpyrrole

carboxamide units linked to a terminal amidine or guanidine-like moiety.
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Class: Pyrrolamide / Oligopeptide antibiotic.

Biosynthetic Origin:Streptomyces venezuelae.[1][2][3]

Key Structural Feature: The presence of N-methylpyrrole rings which impart a crescent

shape, complementary to the curvature of the DNA minor groove.

The 2020 Structural Revision
Recent high-resolution mass spectrometry and NMR studies have refined the understanding of

the Anthelvencin complex.

Anthelvencin A: Confirmed as the major metabolite.

Anthelvencin B: Identified as a key congener, often co-purified.

Anthelvencin C: A newly identified metabolite with two N-methylated pyrrole groups,

suggesting that A and B likely vary in the number of pyrrole units (n=2 vs n=3) or terminal

modification, affecting their DNA binding span (site size).

Mechanism of Action: DNA Minor Groove Binding[4]
[5]
Anthelvencin B exerts its biological activity by binding non-covalently to the minor groove of

double-stranded DNA (dsDNA). This interaction is sequence-specific, favoring AT-rich regions

due to the narrow width and electrostatic potential of the minor groove in these sequences.

Molecular Mechanics
Insertion: The crescent-shaped molecule displaces the spine of hydration within the minor

groove.

Stabilization: Hydrogen bonds form between the amide NH groups of the drug and the N3 of

adenine or O2 of thymine.

Electrostatics: The positively charged terminal group interacts with the negatively charged

phosphate backbone, further stabilizing the complex.
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Inhibition: The drug-DNA complex sterically hinders the progression of DNA polymerases

and RNA polymerases, effectively arresting replication and transcription.
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Caption: Mechanistic cascade of Anthelvencin B inducing cytotoxicity via DNA minor groove

occlusion.

Biological Activity Spectrum
Antimicrobial Activity
Anthelvencin B exhibits a spectrum typical of pyrrolamide antibiotics, with a preference for

Gram-positive organisms due to the permeability barrier presented by the outer membrane of

Gram-negative bacteria.
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Target Organism Class Susceptibility Notes

Gram-Positive Bacteria High

Active against Staphylococcus

aureus, Streptococcus spp.,

and Bacillus subtilis.

Gram-Negative Bacteria Low to Moderate

Limited activity against E. coli

unless membrane permeability

is compromised.

Fungi Variable

Some activity reported, likely

due to inhibition of

mitochondrial DNA synthesis.

Helminths Moderate

Historically noted anthelmintic

activity (nematodes), giving the

compound its name.

Antitumor Potential
Like distamycin, Anthelvencin B interferes with DNA-binding proteins (transcription factors).

Cytotoxicity: Moderate cytotoxicity against mammalian cell lines.

Selectivity: The compound targets rapidly dividing cells where DNA replication rates are high.

Synergy: Potential for synergy with alkylating agents by altering DNA topology.

Experimental Protocols for Validation
Protocol A: DNA Thermal Denaturation ( ) Assay
Purpose: To validate the physical binding of Anthelvencin B to DNA. A shift in melting

temperature (

) indicates stabilization of the double helix.

Materials:

Calf Thymus DNA (CT-DNA) or synthetic poly(dA-dT).
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Anthelvencin B stock solution (1 mM in DMSO).

UV-Vis Spectrophotometer with temperature controller.

Workflow:

Preparation: Dilute CT-DNA to

(bp) in phosphate buffer (

,

, pH 7.0).

Titration: Prepare samples with Drug:DNA ratios (

) of 0, 0.1, 0.2, and 0.5.

Measurement: Monitor absorbance at 260 nm while heating from 25°C to 95°C at a rate of

0.5°C/min.

Analysis: Calculate

as the inflection point of the transition curve.

Success Criterion:

at saturation indicates strong minor groove binding.

Protocol B: Minimum Inhibitory Concentration (MIC)
Purpose: To quantify biological potency against S. aureus (ATCC 29213).

Workflow:

Inoculum Prep
0.5 McFarland

Serial Dilution
96-well Plate

(64 - 0.125 µg/mL)

Incubation
37°C, 18-24h

Readout
Visual Turbidity / OD600

Click to download full resolution via product page
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Caption: Standard Broth Microdilution Workflow for Anthelvencin B MIC determination.

Biosynthetic Engineering (Advanced Insight)
The 2020 elucidation of the gene cluster reveals that Anthelvencin B is synthesized via a

"Type II" NRPS system. Unlike modular NRPSs, this system uses stand-alone domains and a

unique ATP-grasp ligase (Ant23) to ligate pyrrole units.[1][3]

Implication: This modular architecture allows for combinatorial biosynthesis. Researchers

can potentially engineer "Anthelvencin derivatives" with altered pyrrole counts (n=4, 5) to

target longer DNA sequences (e.g., 6-8 bp recognition sites), thereby increasing specificity

and reducing toxicity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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